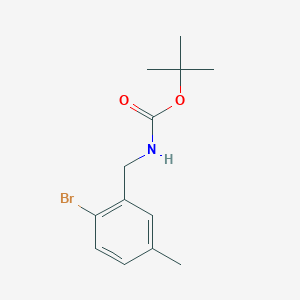

tert-Butyl 2-bromo-5-methylbenzylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2-bromo-5-methylphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9-5-6-11(14)10(7-9)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCQJHKCMGXZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Tert Butyl 2 Bromo 5 Methylbenzylcarbamate

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of tert-butyl 2-bromo-5-methylbenzylcarbamate reveals that the most logical disconnection is at the carbamate's nitrogen-carbonyl bond. This bond is readily formed through the reaction of an amine with a suitable carbonyl precursor. This disconnection points to two primary precursors: 2-bromo-5-methylbenzylamine and a tert-butoxycarbonyl (Boc) introducing reagent.

The key precursor, 2-bromo-5-methylbenzylamine, can be synthesized from commercially available starting materials. A plausible synthetic route begins with the bromination of m-toluidine, followed by diazotization and subsequent Sandmeyer reaction to introduce a nitrile group. Reduction of the nitrile would then yield the desired 2-bromo-5-methylbenzylamine. Alternatively, one could start from 2-bromo-5-methylbenzaldehyde, which can be converted to the corresponding benzylamine (B48309) via reductive amination.

Direct Carbamoylation Strategies

The most direct and widely employed method for the synthesis of tert-butyl carbamates is the reaction of the corresponding amine with a Boc-protection reagent.

Synthesis from 2-bromo-5-methylbenzylamine and N-Boc Reagents

The reaction of 2-bromo-5-methylbenzylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the most common method for the synthesis of this compound. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct, tert-butoxycarbamic acid. A variety of bases and solvent systems can be employed, each offering different advantages in terms of reaction rate, yield, and ease of purification.

Commonly used bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), and sodium bicarbonate (NaHCO₃). The choice of solvent can range from aprotic solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) to protic solvents like methanol (B129727) or even aqueous systems. The reaction generally proceeds smoothly at room temperature, although gentle heating may be employed to accelerate the reaction if necessary.

Table 1: Reaction Conditions for the Boc Protection of Substituted Benzylamines

| Amine Substrate | N-Boc Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromoethylamine hydrobromide | Di-tert-butyl dicarbonate | Sodium carbonate | Dioxane-water (2:1) | 0 to 25 | Not specified | acs.org |

| Benzylamine | Di-tert-butyl dicarbonate | Triethylamine | Methanol | Room Temp | >95 | researchgate.net |

| 2-Aminophenylcarbamate | Di-tert-butyl dicarbonate | N,N-Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) | 0 to Room Temp | 95 | researchgate.net |

Alternative Approaches via Amination of Substituted Benzyl (B1604629) Halides

The synthesis of the required 2-bromo-5-methylbenzyl bromide can be accomplished by the radical bromination of 2-bromo-5-methyltoluene using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

The subsequent amination reaction typically requires a strong base to deprotonate the tert-butyl carbamate (B1207046), forming a nucleophile that can then displace the bromide from the benzyl position.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, temperature, and stoichiometry of the reagents.

For the direct carbamoylation of 2-bromo-5-methylbenzylamine, the selection of the base is critical. While stronger bases like sodium hydride can be used, milder bases such as triethylamine or sodium bicarbonate are often preferred to minimize side reactions. The solvent can also influence the reaction outcome; for instance, a biphasic system of chloroform (B151607) and aqueous sodium bicarbonate has been used effectively for Boc protections. researchgate.net

In the amination of 2-bromo-5-methylbenzyl bromide, the choice of base and solvent is equally important to ensure efficient deprotonation of tert-butyl carbamate without promoting side reactions of the benzyl bromide. The reaction temperature should also be carefully controlled to balance the rate of reaction with the potential for degradation of reactants or products.

Table 2: Illustrative Yields for Boc Protection of Various Amines

| Amine | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Various aryl and aliphatic amines | Iodine (catalytic) | Solvent-free | High | researchgate.net |

| Various amines | Water-acetone | Catalyst-free | Excellent | nih.gov |

| Benzylamine | Cesium carbonate | DMF | 98 (for N-alkylation) | google.com |

Considerations for Scalable Laboratory Synthesis and Industrial Potential

The scalability of the synthesis of this compound is a key consideration for its potential application in larger-scale laboratory or industrial settings. The direct carbamoylation of 2-bromo-5-methylbenzylamine with di-tert-butyl dicarbonate is generally a robust and scalable reaction. acs.orgasymchem.com The reagents are commercially available, and the reaction conditions are typically mild.

For industrial-scale production, factors such as cost of goods, process safety, and waste management become paramount. The use of less hazardous solvents and reagents, as well as the development of a process that minimizes the number of purification steps, would be highly desirable. Continuous flow chemistry is an emerging technology that can offer advantages in terms of safety, efficiency, and scalability for such reactions. asymchem.com

The carbamate functional group is a prevalent structural motif in many pharmaceutical compounds, serving to enhance biological activity and improve pharmacokinetic properties. nih.govacs.org Therefore, efficient and scalable methods for the synthesis of substituted benzylcarbamates like this compound are of significant interest to the pharmaceutical and fine chemical industries. theasengineers.com The development of a cost-effective and environmentally benign manufacturing process would be a critical step towards its commercial viability.

Chemical Reactivity and Transformational Chemistry of Tert Butyl 2 Bromo 5 Methylbenzylcarbamate

Reactions Involving the Benzylic Bromide Moiety

The benzylic bromide is the most reactive site on the molecule, readily participating in a variety of reactions that form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways): Substrate Scope and Mechanistic Insights

The benzylic position of tert-butyl 2-bromo-5-methylbenzylcarbamate is susceptible to nucleophilic attack, proceeding through either SN1 or SN2 pathways depending on the reaction conditions and the nucleophile. The steric hindrance around the benzylic carbon is moderate, allowing for backside attack by nucleophiles (SN2). However, the benzylic position can also stabilize a carbocation, favoring an SN1 mechanism, particularly with weaker nucleophiles or in polar, protic solvents.

Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of the corresponding substituted products. For instance, reaction with a primary or secondary amine would yield the corresponding N-benzylated amine.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. nih.gov For this compound, a Suzuki-Miyaura reaction would typically involve coupling with an aryl or vinyl boronic acid to introduce new substituents at the 2-position of the benzyl (B1604629) ring.

A typical reaction setup involves a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like potassium carbonate or cesium carbonate, and a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) with water. nih.govresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85 |

| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | ~90 |

Note: The data in this table is illustrative and based on typical yields for similar substrates. Actual yields may vary depending on specific reaction conditions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govresearchgate.net This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. nih.gov In the case of this compound, this reaction would introduce an alkynyl group at the 2-position.

The reaction is typically carried out using a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, a base (usually an amine like triethylamine (B128534) or diisopropylamine), and a solvent like THF or DMF. thieme-connect.dechemrxiv.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govresearchgate.net

Table 2: Representative Sonogashira Cross-Coupling Reactions

| Entry | Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | ~92 |

| 2 | This compound | Trimethylsilylacetylene | Pd(OAc)₂/XPhos | - | Cs₂CO₃ | Dioxane | ~88 |

Note: The data in this table is illustrative and based on typical yields for similar substrates. Actual yields may vary depending on specific reaction conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines. wikipedia.org For this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position.

The reaction requires a palladium catalyst, often in conjunction with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide. amazonaws.comresearchgate.net The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | This compound | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | ~95 |

| 2 | This compound | Aniline | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | ~89 |

Note: The data in this table is illustrative and based on typical yields for similar substrates. Actual yields may vary depending on specific reaction conditions.

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an alkene. organic-chemistry.orgrsc.org This reaction is a powerful tool for the synthesis of substituted alkenes. organic-chemistry.org With this compound, the Heck reaction would result in the formation of a styrenyl-type derivative.

A typical Heck reaction involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or N-heterocyclic carbene (NHC), a base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent like DMF or DMA. organic-chemistry.orgnih.gov The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the product and regenerate the catalyst. organic-chemistry.org

Table 4: Representative Heck Reactions

| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | ~78 |

| 2 | This compound | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | K₂CO₃ | DMA | ~85 |

Note: The data in this table is illustrative and based on typical yields for similar substrates. Actual yields may vary depending on specific reaction conditions.

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums, Lateral Lithiation)

The presence of the ortho-methyl group and the Boc-protected aminomethyl group makes this compound a prime candidate for directed ortho-metalation (DoM) and, more specifically, lateral lithiation. Lateral lithiation involves the deprotonation of the benzylic methyl group, which is facilitated by the coordinating effect of the adjacent carbamate (B1207046) group. researchgate.net

Studies on analogous structures, such as N-(2-methylbenzyl)pivalamide and N'-(2-methylbenzyl)-N,N-dimethylurea, have shown that treatment with strong bases like tert-butyllithium (B1211817) (t-BuLi) results in the selective deprotonation of the benzylic methyl group to form a dilithium (B8592608) intermediate. researchgate.net This nucleophilic species can then react with a variety of electrophiles to introduce new functional groups at the benzylic position. researchgate.net The reaction of the aryllithium species, formed via bromine-lithium exchange, is also a potential pathway, though lateral lithiation is often favored in such systems. researchgate.net

The resulting organometallic intermediate is highly reactive and can be quenched with various electrophiles to achieve benzylic functionalization.

Table 1: Potential Electrophiles for Reaction with Lithiated this compound

| Electrophile Class | Example | Product Type |

|---|---|---|

| Alkyl Halides | Methyl Iodide | Alkylated Benzyl |

| Aldehydes | Benzaldehyde | Secondary Alcohol |

| Ketones | Acetone | Tertiary Alcohol |

| Esters | Ethyl Acetate | Ketone |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

Reductive Functionalization and Hydrogenation Strategies

The aryl bromide moiety of this compound can be subjected to reductive functionalization. Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. nih.govnih.gov This is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or transfer hydrogenation reagents.

Under more forcing conditions, such as higher pressures and temperatures or with more active catalysts like rhodium or ruthenium, the aromatic ring itself can be hydrogenated. google.com This would lead to the corresponding tert-butyl (5-methylcyclohexyl)methylcarbamate. The selectivity between dehalogenation and arene hydrogenation can often be controlled by the choice of catalyst and reaction conditions.

Reactivity of the tert-Butyl Carbamate (Boc) Functional Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under specific, often acidic, conditions.

Selective Deprotection Methodologies (e.g., Acidic, Lewis Acid, Radical-Mediated)

The removal of the Boc group from this compound can be achieved through several established methods. The choice of method depends on the compatibility with other functional groups in the molecule.

Acidic Deprotection: Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are commonly used. Alternatively, ethereal solutions of hydrogen chloride (HCl) can effect the deprotection.

Lewis Acid-Mediated Deprotection: Lewis acids offer a milder alternative to strong protic acids. Reagents like zinc bromide (ZnBr₂) in an appropriate solvent can selectively cleave the Boc group.

Radical-Mediated Deprotection: While less common, radical-based methods can also be employed for Boc deprotection.

Table 2: Selected Methodologies for Boc Deprotection

| Method | Reagent(s) | Typical Conditions |

|---|---|---|

| Acidic | Trifluoroacetic Acid (TFA) | DCM, Room Temperature |

| Acidic | HCl in Dioxane/Methanol (B129727) | Room Temperature |

| Lewis Acid | Zinc Bromide (ZnBr₂) | Isopropanol/Nitromethane |

Transformations and Derivatization of the Carbamate Nitrogen

While the Boc group is primarily for protection, the carbamate nitrogen can be involved in further transformations. After deprotonation with a strong base (which can occur concurrently with lateral lithiation), the nitrogen anion can be functionalized. For example, alkylation with an alkyl halide would lead to an N-alkylated product. bldpharm.com Acylation with an acyl chloride or anhydride (B1165640) would yield an N-acylated derivative. These transformations would typically be performed on a related substrate where lateral lithiation is not a competing pathway, or by careful choice of reagents and conditions.

Intramolecular Cyclization Reactions and Annulation Strategies

The bifunctional nature of this compound, possessing both an aryl bromide and a nucleophilic nitrogen (after deprotection) or a latent nucleophilic benzylic position, makes it a suitable precursor for intramolecular cyclization reactions.

A prominent example of such a strategy is the intramolecular Heck reaction. nih.govbeilstein-journals.org In a potential pathway, the aryl bromide could undergo oxidative addition to a palladium(0) catalyst. Subsequent intramolecular insertion of the carbamate C-H or N-H bond (after deprotection) could lead to the formation of a new heterocyclic ring, such as an isoindolinone derivative. The success and regioselectivity of such a reaction would be dependent on the specific catalyst system and reaction conditions employed. nih.gov

Regioselectivity and Stereoselectivity in Reactions of this compound

The outcomes of reactions involving this compound are often governed by regioselective and stereoselective factors.

Regioselectivity: In the context of lithiation, the directing ability of the Boc-carbamate group strongly favors deprotonation at the benzylic methyl group (lateral lithiation) over direct metalation of the aromatic ring. researchgate.netresearchgate.net In palladium-catalyzed cross-coupling reactions, the reaction will occur selectively at the carbon-bromine bond.

Stereoselectivity: While the starting material is achiral, stereocenters can be introduced through its reactions. For instance, the reaction of the laterally lithiated intermediate with a prochiral electrophile, such as a ketone, would generate a new stereocenter at the benzylic position. The use of a chiral ligand in such a reaction could potentially induce enantioselectivity. Similarly, in intramolecular cyclization reactions, new stereocenters can be formed, and the diastereoselectivity of the ring closure would be a critical aspect of the reaction design. nih.gov

Mechanistic Investigations of Key Transformations of Tert Butyl 2 Bromo 5 Methylbenzylcarbamate

Kinetic Studies to Elucidate Reaction Rates and Order

No published kinetic studies on reactions involving tert-butyl 2-bromo-5-methylbenzylcarbamate were found. Such studies would be essential to determine the rate laws and the influence of reactant concentrations on the reaction speed, providing insight into the molecularity of the rate-determining step.

Characterization of Reaction Intermediates and Transition States

There is no available data from spectroscopic or computational studies aimed at identifying and characterizing intermediates or transition states in reactions of this compound. These studies are crucial for mapping out the energy profile of a reaction and understanding the precise pathway from reactants to products.

Isotopic Labeling Studies to Determine Reaction Pathways

No isotopic labeling studies for this compound have been reported. These experiments, which involve replacing specific atoms with their isotopes, are powerful tools for tracing the fate of atoms throughout a chemical reaction and can definitively distinguish between proposed mechanistic pathways.

Stereochemical Analysis of Reaction Products

Information regarding the stereochemical outcomes of reactions involving this compound is not available. Since the molecule itself is not chiral at the benzylic position, such analysis would be relevant in reactions that create a new stereocenter, for which no documented examples were found.

Application of Tert Butyl 2 Bromo 5 Methylbenzylcarbamate in Complex Molecule Synthesis

Role as a Key Building Block in the Construction of Substituted Benzylamine (B48309) Derivatives

The primary utility of tert-Butyl 2-bromo-5-methylbenzylcarbamate lies in its capacity to serve as a scaffold for creating a diverse array of substituted benzylamine derivatives. The aryl bromide functionality is a key reactive handle for modern palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.

The Suzuki-Miyaura coupling, for instance, allows for the reaction of the aryl bromide with various organoboron reagents (boronic acids or esters) to introduce new alkyl, alkenyl, or aryl groups at the 2-position. nih.govorganic-chemistry.orgyoutube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the Boc-protected amine present in the molecule. nih.gov Similarly, the Buchwald-Hartwig amination enables the coupling of the aryl bromide with primary or secondary amines to form new carbon-nitrogen bonds, yielding N-aryl benzylamine structures. wikipedia.orglibretexts.org The Boc protecting group is stable under these conditions and can be readily removed in a subsequent step using acid to liberate the free amine, providing a route to highly functionalized benzylamines.

The table below illustrates representative cross-coupling reactions that are applicable to ortho-bromoaryl amine precursors, demonstrating the synthetic pathways available for derivatizing this compound.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / Ligand (e.g., PCy₃), Base (e.g., K₂CO₃) | 2-Aryl-5-methylbenzylcarbamate |

| Buchwald-Hartwig Amination | Secondary Amine (R₂NH) | Pd₂(dba)₃ / Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 2-(Dialkylamino)-5-methylbenzylcarbamate |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-5-methylbenzylcarbamate |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 2-Alkenyl-5-methylbenzylcarbamate |

Precursor in the Divergent Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and natural products. frontiersin.orgnih.govrsc.org The ortho-disubstituted pattern of this compound makes it an ideal precursor for intramolecular cyclization reactions to construct fused heterocyclic ring systems.

A powerful strategy involves a domino reaction sequence where the molecule undergoes an initial intermolecular reaction followed by an intramolecular cyclization. For example, palladium-catalyzed reactions of similar 2-bromobenzyl bromides with N-alkylbenzenesulfonamides have been shown to proceed via N-benzylation followed by an intramolecular C-H arylation to generate biaryls fused to a seven-membered sultam. researchgate.net Applying this logic, after deprotection of the Boc group, the resulting primary amine can be reacted with various electrophiles and subsequently cyclized onto the ortho-bromo position.

A common approach is intramolecular Buchwald-Hartwig amination. After N-acylation or N-alkylation of the benzylamine, the resulting intermediate can be cyclized using a palladium catalyst to form a variety of nitrogen-containing rings, such as dihydroisoquinolinones. The synthesis of benzimidazoles from related bromo-substituted aromatic precursors has also been documented, highlighting another potential pathway for this building block. nih.gov This divergent approach allows for the creation of multiple distinct heterocyclic cores from a single starting material.

| Initial Reaction | Cyclization Method | Resulting Heterocyclic Core |

| N-Acylation with an acyl chloride | Intramolecular Buchwald-Hartwig Amination | Dihydroisoquinolinone |

| Reaction with a nitrile (Ritter-type) | Acid-catalyzed cyclization | Dihydroquinazoline |

| Deprotection & reaction with an ortho-aminoaniline precursor | Condensation | Benzimidazole derivative |

| N-Sulfonylation and reduction | Intramolecular C-H Activation/Arylation | Fused Sultam |

Strategic Integration into Multi-Step Total Syntheses of Natural Products and Analogues

While specific examples of the direct use of this compound in the total synthesis of a named natural product are not prominent in the surveyed literature, its structural motifs are highly relevant to the synthesis of complex biomolecules. Brominated aromatic compounds are common intermediates in the synthesis of marine natural products and other biologically active compounds. nih.govnih.gov

In a multi-step total synthesis, a building block like this compound would be strategically employed to introduce a protected aminomethyl-phenyl fragment into a larger molecular architecture. The synthetic value comes from its dual functionality:

The Aryl Bromide: Serves as a robust connection point for fragment coupling, most commonly via palladium-catalyzed reactions, to assemble the carbon skeleton of the target molecule.

The Boc-Protected Amine: Ensures the nitrogen atom remains unreactive during other synthetic transformations. The Boc group is known for its stability across a wide range of reaction conditions (e.g., oxidation, reduction, organometallic additions) and its clean, high-yielding removal under acidic conditions at a late stage of the synthesis.

The synthesis of various bromophenol natural products often begins with corresponding benzyl (B1604629) bromides, demonstrating the principle of using such halogenated precursors to build complex targets. nih.gov This compound fits perfectly within this strategy, offering a pre-installed, protected nitrogen functionality that is often required in bioactive natural products and their analogues.

Utilisation in the Development of Advanced Organic Scaffolds

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry, providing new three-dimensional structures to explore chemical space and biological activity. This compound is an excellent starting point for creating libraries of compounds based on advanced organic scaffolds.

Its utility extends beyond simple derivatization to the construction of complex, polycyclic systems. Research on related 2-bromobenzyl halides has shown their use in palladium-catalyzed domino reactions to create fused seven-membered ring systems, such as dibenzosultams, which are of interest in materials and medicinal chemistry. researchgate.net Furthermore, precursors with similar ortho-haloamine functionalities are used to construct specialized ligands, such as pincer ligands, which have broad applications in metal coordination chemistry and catalysis. nih.gov

The divergent potential of this molecule allows a single intermediate to be a gateway to multiple structural classes. Through carefully chosen reaction sequences involving both the aryl bromide and the aminomethyl group, chemists can rapidly generate a library of diverse and complex scaffolds for screening and further development.

| Scaffold Type | Key Transformation | Potential Application |

| Fused Polycyclics | Intramolecular C-H Arylation / Amination | CNS-active agents, Materials Science |

| Biaryl Amines | Intermolecular Suzuki + Buchwald-Hartwig | Kinase Inhibitors, Agrochemicals |

| Pincer Ligands | Multi-step functionalization | Homogeneous Catalysis |

| Macrocycles | Late-stage intramolecular coupling | Drug Delivery, Host-Guest Chemistry |

Enantioselective Syntheses Employing this compound or its Analogs

Introducing chirality is critical in the synthesis of modern pharmaceuticals. While this compound is itself achiral, it can be used as a prochiral precursor in enantioselective transformations. The Boc-protected amine is key to this utility.

One established strategy involves the oxidation of the protected benzylamine to the corresponding N-Boc imine. This imine can then undergo a variety of asymmetric reactions. For example, an enantioselective reduction using a chiral catalyst (e.g., a Noyori-type ruthenium complex or a CBS catalyst) would yield a chiral Boc-protected benzylamine with high enantiomeric excess. Alternatively, the imine can participate as an electrophile in asymmetric carbon-carbon bond-forming reactions, such as enantioselective Mannich reactions or aza-Henry reactions, to install a new stereocenter adjacent to the nitrogen atom.

The literature provides examples of asymmetric syntheses that rely on Boc-protected intermediates to achieve high levels of stereocontrol. For instance, the asymmetric synthesis of functionalized cyclopentane (B165970) derivatives has been achieved through a domino reaction involving a Michael addition with a chiral lithium amide, where ester groups analogous to the Boc group direct the stereochemical outcome. nih.gov This highlights the principle that carbamate-protected amino compounds are well-suited for integration into modern asymmetric synthesis protocols. The presence of the bromo-substituent on the ring provides an additional site for modification, allowing for the synthesis of complex, chiral, and highly substituted benzylamine derivatives.

Advanced Analytical Methodologies for Process Monitoring and Structural Confirmation in Synthetic Schemes

In Situ Spectroscopic Techniques for Real-Time Reaction Progress Monitoring (e.g., FT-IR, in situ NMR)

For the synthesis of "tert-Butyl 2-bromo-5-methylbenzylcarbamate," typically formed from the reaction of 2-bromo-5-methylbenzylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), in situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, chemists can track the concentration of reactants and products in real time. The reaction would be monitored by observing the disappearance of the primary amine N-H stretching vibrations of the starting material and the simultaneous appearance of the characteristic carbamate (B1207046) N-H and C=O stretching vibrations of the product.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy, while less common due to instrumentation costs, offers even greater detail. It allows for the direct observation of specific proton or carbon environments, enabling the tracking of starting materials, intermediates, and the final product within the reaction mixture, providing unambiguous evidence of reaction progress and the formation of the desired compound.

Hypothetical In Situ FT-IR Monitoring Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Reactant/Product | Observation During Reaction |

| N-H Stretch (Primary Amine) | 3300-3500 | 2-bromo-5-methylbenzylamine | Signal intensity decreases |

| N-H Stretch (Carbamate) | ~3350 | This compound | Signal intensity increases |

| C=O Stretch (Carbamate) | ~1690 | This compound | Signal intensity increases |

High-Resolution Chromatographic Techniques for Separation, Purity Assessment, and Isolation

High-resolution chromatographic techniques are fundamental to the analysis of "this compound," serving to separate the target compound from unreacted starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of the final product.

A typical reversed-phase HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a gradient elution profile to ensure the effective separation of all components. Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the aromatic ring of the compound exhibits strong absorbance (e.g., ~220 nm). By comparing the peak area of the main product to the total area of all observed peaks, a quantitative assessment of purity can be determined. For isolation purposes, preparative HPLC can be employed using similar principles but with larger columns and higher flow rates to purify larger quantities of the compound.

Illustrative HPLC Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time | 6.8 minutes (Hypothetical) |

| Purity Result | 99.2% (Area/Area) |

Advanced Mass Spectrometry for Molecular Weight Confirmation, Fragmentation Analysis, and Impurity Profiling

Mass spectrometry (MS) is an essential technique for confirming the molecular identity of "this compound." High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides an extremely accurate mass measurement of the parent ion, which can be used to confirm its elemental composition.

For this compound, the presence of a bromine atom results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 mass-to-charge (m/z) units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This pattern serves as a clear diagnostic marker.

Furthermore, tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. Analyzing the resulting fragment ions provides valuable structural information and helps to confirm the connectivity of the molecule. Common fragmentation pathways for "this compound" would include the loss of the tert-butyl group, the loss of isobutylene, or cleavage of the benzyl (B1604629) C-N bond. This fragmentation data is also invaluable for identifying and structurally characterizing any co-eluting impurities.

Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ (with ⁷⁹Br) | 316.0801 | Protonated molecule |

| [M+H]⁺ (with ⁸¹Br) | 318.0781 | Protonated molecule |

| [M-C₄H₈+H]⁺ (with ⁷⁹Br) | 260.0178 | Loss of isobutylene |

| [M-C₄H₉]⁺ (with ⁷⁹Br) | 258.9916 | Loss of tert-butyl radical |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Complex Structural Elucidation

While one-dimensional (¹H and ¹³C) NMR provides primary structural information, two-dimensional (2D) NMR techniques are employed to resolve complex structural ambiguities and definitively assign all signals. For "this compound," 2D NMR confirms the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a key correlation would be observed between the N-H proton and the protons of the adjacent benzylic methylene (B1212753) (CH₂) group, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C). It would be used to unambiguously assign the signals for the benzylic CH₂, the methyl group, the aromatic CHs, and the carbons of the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton. For instance, correlations from the benzylic CH₂ protons to the quaternary aromatic carbons would confirm the substitution pattern on the benzene (B151609) ring.

Expected 2D NMR Correlations

| 2D NMR Experiment | Key Correlation From | Key Correlation To | Structural Information Confirmed |

| COSY | N-H proton | Benzylic CH₂ protons | Proximity of amine and benzyl group |

| HSQC | Aromatic protons | Aromatic carbons | C-H connectivity in the ring |

| HMBC | Benzylic CH₂ protons | Carbamate C=O carbon | Linkage of benzyl group to carbamate |

| HMBC | tert-Butyl protons | Carbamate C=O carbon | Linkage of tert-butyl group to carbamate |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the gold standard for unambiguous molecular structure determination. If a suitable single crystal of "this compound" can be grown, this technique can provide a three-dimensional model of the molecule as it exists in the solid state.

The analysis yields precise measurements of all bond lengths, bond angles, and torsion angles. It would definitively confirm the connectivity, including the ortho- and para-positions of the bromo and methyl substituents on the benzene ring relative to the carbamate-bearing methylene group. Furthermore, the crystallographic data reveals the molecule's conformation and how it packs within the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding involving the carbamate N-H group. As the molecule is achiral, the determination of absolute configuration is not applicable.

Computational and Theoretical Chemistry Studies of Tert Butyl 2 Bromo 5 Methylbenzylcarbamate and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a compound like tert-butyl 2-bromo-5-methylbenzylcarbamate, DFT calculations, likely using a basis set such as 6-311++G(d,p), can provide significant insights. nih.gov

Electronic Structure: DFT calculations would reveal the distribution of electron density within the molecule. The bromine atom and the oxygen atoms of the carbamate (B1207046) group are expected to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl and tert-butyl groups would be regions of low electron density. The aromatic ring's electron density will be influenced by the activating methyl group and the deactivating, ortho-para directing bromo group.

Reactivity Predictions: DFT can be used to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO may be associated with the carbamate group or the C-Br bond.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. This map helps in predicting sites for nucleophilic and electrophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the bromine atom, and positive potential around the N-H group.

Hypothetical DFT Data for this compound

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Suggests good kinetic stability. |

| Dipole Moment | 2.5 D | Indicates a moderate polarity of the molecule. |

| Disclaimer: The data in this table is hypothetical and representative of what would be expected from DFT calculations on this type of molecule, based on studies of similar compounds. |

Conformational Analysis and Energy Landscapes of the Compound

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound would identify the most stable conformations and the energy barriers between them.

The key rotatable bonds in this molecule are the C-N bond of the carbamate and the C-C bond connecting the benzyl (B1604629) group to the aromatic ring. Rotation around these bonds will give rise to different conformers. The bulky tert-butyl group will play a significant role in determining the preferred conformation due to steric hindrance. It is expected that the most stable conformation will be one where the bulky groups are positioned to minimize steric clash.

Computational methods, such as molecular mechanics or DFT, can be used to construct a potential energy surface that maps the energy of the molecule as a function of the torsion angles of the rotatable bonds. This allows for the identification of local and global energy minima, which correspond to stable conformers. For similar, sterically hindered molecules, it has been observed that the conformation can be nearly perpendicular between different moieties to minimize steric strain. nih.gov

Prediction of Reaction Pathways and Energetics for Chemical Transformations

Computational chemistry can be used to model chemical reactions involving this compound, predicting the most likely reaction pathways and their associated energy changes.

One of the most common reactions for this type of molecule is the deprotection of the Boc group. This is typically achieved under acidic conditions. nih.gov Computational modeling can elucidate the mechanism of this reaction, calculating the structures and energies of the starting materials, transition states, and products. This information helps in understanding the reaction kinetics and thermodynamics.

Another potential reaction is the transformation of the bromo-substituted ring, for instance, through cross-coupling reactions. The bromine atom on the aromatic ring can be a site for various palladium-catalyzed coupling reactions. Theoretical calculations can help in understanding the mechanism of these reactions and in predicting the regioselectivity and stereoselectivity.

Example of a Predicted Reaction Pathway: Acid-Catalyzed Deprotection

| Step | Description | Predicted Activation Energy (kcal/mol) |

| 1 | Protonation of the carbonyl oxygen of the Boc group. | Low |

| 2 | Cleavage of the tert-butyl C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. | Rate-determining step, moderate activation energy. |

| 3 | Decarboxylation of the carbamic acid to yield the primary amine. | Low |

| Disclaimer: The data in this table is hypothetical and based on known mechanisms for Boc deprotection. |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different solvent environments. By simulating the motion of the molecule and the surrounding solvent molecules over time, MD can reveal how the solvent influences the conformation and reactivity of the compound.

For example, in a polar solvent, the polar carbamate group will be well-solvated, which could stabilize certain conformations over others. In a nonpolar solvent, intramolecular interactions might become more dominant in determining the molecular shape. MD simulations can also be used to study the flexibility of the molecule and the accessibility of different reactive sites to other molecules in solution. Recent studies have shown that thermal deprotection of N-Boc groups can be influenced by the polarity of the solvent. nih.gov

Computational Design of Catalytic Systems Interacting with the Compound

Given the presence of a bromo-substituent and a protected amine, this compound is a candidate for various catalytic transformations. Computational methods can be employed to design and optimize catalysts for specific reactions involving this substrate.

For instance, if the goal is to perform a Suzuki coupling at the C-Br bond, computational modeling can be used to screen different palladium catalysts and ligands. By calculating the binding energy of the substrate to the catalyst and the energy profile of the catalytic cycle, researchers can identify catalysts that are likely to be highly active and selective. Similarly, if a reaction at the N-H bond of the carbamate is desired, computational methods can help in designing catalysts that can selectively activate this bond. Pincer ligands, for example, have been explored for their ability to coordinate with and activate substrates for catalysis. nih.gov

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry are increasingly becoming a prerequisite for modern synthetic routes. For tert-Butyl 2-bromo-5-methylbenzylcarbamate, this involves reimagining its entire lifecycle, from synthesis to derivatization, to minimize environmental impact and enhance safety.

The traditional synthesis of this compound and related structures often involves bromination using hazardous reagents like molecular bromine and the use of volatile organic solvents. Future research is focused on developing greener alternatives. One major area of development is the use of safer brominating agents and solvent systems. For instance, methods using N-bromosuccinimide with photochemical activation or the in-situ generation of brominating species from more benign salts like sodium bromide (NaBr) are being explored. researchgate.net

Derivatization reactions, such as the widely used Suzuki and Buchwald-Hartwig cross-coupling reactions that utilize the bromine atom as a handle, are also undergoing a green transformation. Research is shifting towards using water as a solvent, employing more stable and reusable catalysts, and lowering reaction temperatures through highly active catalyst systems.

Table 1: Comparison of Traditional vs. Green Chemistry Approaches

| Synthetic Step | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Bromination | Molecular Bromine (Br₂) in chlorinated solvents | In-situ generated Br₂ from NaBr/NaOCl; Photochemical bromination with N-bromosuccinimide. researchgate.netsemanticscholar.org |

| Solvent Choice | Dichloromethane (B109758), Chloroform (B151607) | Water, 2-Methyl-THF, Ionic Liquids. semanticscholar.org |

| Catalysis | Homogeneous, single-use palladium catalysts | Heterogeneous, recyclable catalysts; Nanoparticle catalysts; Water-soluble ligands. |

| Energy Input | High-temperature reflux | Microwave-assisted synthesis; Lower activation energy catalysts. |

Integration into Automated Synthesis Platforms and Flow Chemistry Systems

The integration of chemical synthesis with automated and continuous-flow platforms represents a significant leap forward in efficiency and safety. researchgate.net Flow chemistry, in particular, offers substantial advantages for reactions involving hazardous reagents or unstable intermediates, which are relevant to the synthesis and manipulation of this compound.

The electrophilic bromination of the aromatic ring, a key step in the synthesis, can be performed with much greater safety and control in a continuous-flow system. researchgate.netmdpi.com These systems allow for the in-situ generation of hazardous reagents like bromine, which are immediately consumed in the reaction, minimizing the risk associated with handling and storage. semanticscholar.orgresearchgate.net The superior heat and mass transfer in microreactors enables precise temperature control and rapid mixing, often leading to higher yields and selectivities compared to batch processes. researchgate.netnih.gov

Furthermore, automated synthesis platforms, including cartridge-based systems, are making the rapid synthesis of derivatives more accessible. chimia.chyoutube.com A researcher could, in principle, use a pre-packed cartridge containing a specific palladium catalyst and base to perform a cross-coupling reaction on this compound with minimal manual intervention. youtube.com This allows for the rapid generation of a library of analogues for applications in drug discovery and materials science.

Table 2: Hypothetical Flow Chemistry Parameters for Synthesis

| Parameter | Description | Potential Advantage |

|---|---|---|

| Reactor Type | Packed-bed microreactor with immobilized catalyst | Enhanced reaction rates, easy separation of catalyst. |

| Reagents | 2-methylbenzylcarbamate, in-situ generated Br₂ | Avoids handling of toxic molecular bromine. mdpi.comresearchgate.net |

| Residence Time | < 5 minutes | Significant reduction in reaction time compared to batch. researchgate.net |

| Temperature | 25 - 60 °C | Precise control prevents side reactions and decomposition. nih.gov |

| Back-Pressure | 100-200 psi | Allows for superheating of solvents to accelerate reactions safely. nih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the bromo- and carbamate (B1207046) functionalities are typically used in well-established reactions, future research will likely focus on unlocking novel reactivity patterns. The specific arrangement of the bromo, methyl, and protected amine groups on the aromatic ring could lead to unprecedented chemical transformations.

One area of exploration is the use of the Boc-carbamate as a directing group for C-H activation reactions at the otherwise unactivated C-3 position of the benzene (B151609) ring. This could provide a direct route to tri-substituted benzene derivatives that are difficult to access through classical methods.

Another avenue involves exploring the synergistic or competitive reactivity of the different functional groups. For example, under specific photoredox or electrochemical conditions, it might be possible to achieve transformations that involve both the C-Br bond and the benzylic C-H bonds of the methyl group, leading to complex polycyclic structures in a single step. Research into such multi-functionalizing reactions is a growing field in organic synthesis.

Design of Next-Generation Synthetic Methodologies Leveraging its Unique Structural Features

The unique substitution pattern of this compound makes it an ideal substrate for developing and showcasing the power of next-generation synthetic methodologies. Its structure is complex enough to be non-trivial but simple enough to allow for clear analysis of new reaction outcomes.

Future methodologies could leverage the steric and electronic properties of the compound. For example, the development of catalysts that can distinguish between the ortho- and para- positions relative to the methyl group during cross-coupling reactions could be fine-tuned using this substrate.

Moreover, the compound is a prime candidate for late-stage functionalization strategies. In a complex synthesis, a core structure containing the 2-bromo-5-methylbenzyl moiety could be elaborated, with the bromine atom reserved for a final, crucial transformation. This requires the development of highly chemoselective reactions that leave the rest of a complex molecule untouched, a key goal in modern medicinal chemistry. Designing new photoredox-catalyzed or metallaphotoredox reactions that operate under exceptionally mild conditions would be a key part of this endeavor.

Table 3: Potential Next-Generation Methodologies

| Methodology | Structural Feature Leveraged | Potential Outcome |

|---|---|---|

| Directed C-H Functionalization | Boc-carbamate group | Selective introduction of a functional group at the C-3 position. |

| Dual Photoredox/Transition Metal Catalysis | C-Br bond and benzylic C-H bonds | Single-step synthesis of complex bicyclic or polycyclic systems. |

| Chemoselective Cross-Coupling | Steric hindrance from the ortho-bromo group | Highly selective coupling reactions for late-stage functionalization. |

| Electrosynthesis | Aromatic System | Novel dearomatization or functionalization reactions under mild, reagent-free conditions. |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-bromo-5-methylbenzylcarbamate, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves carbamate protection of a benzylamine intermediate. For example, reacting 2-bromo-5-methylbenzylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) in anhydrous THF or DCM . Key intermediates, such as the benzylamine precursor, are characterized via ¹H/¹³C NMR to confirm regiochemistry and HPLC-MS to verify purity. The bromine substituent’s position is confirmed using NOESY or COSY to assess spatial coupling .

Q. What analytical techniques are critical for confirming the structural integrity of tert-butyl 2-bromo-5-methylbenzylcarbamate?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (e.g., splitting patterns for bromine and methyl groups) and the tert-butyl singlet at ~1.4 ppm. ¹³C NMR confirms carbamate carbonyl (~155 ppm) and quaternary tert-butyl carbon (~80 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

- X-ray Crystallography : Resolves stereoelectronic effects of the bromine and methyl groups in solid-state structures .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer :

- Stability : The bromine substituent may render the compound light-sensitive. Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the carbamate .

- Incompatibilities : Avoid strong bases (e.g., NaOH) or nucleophiles (e.g., amines), which may cleave the Boc group .

Advanced Research Questions

Q. How can the bromine atom in this compound be leveraged in cross-coupling reactions for complex molecule synthesis?

- Methodological Answer : The bromine serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki : React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to install biaryl motifs .

- Buchwald-Hartwig : Introduce amines via Pd-XPhos catalysts (e.g., t-BuXPhos Pd G3) in toluene .

Monitor reaction progress via TLC (UV-active spots) or GC-MS for volatile byproducts .

Q. What strategies address contradictions in reported physical properties (e.g., solubility, melting point) for this compound?

- Methodological Answer :

- Solubility : Conflicting data may arise from polymorphic forms. Use DSC to identify melting point variations and solvent screening (e.g., DMSO for polar aprotic, hexane for nonpolar) .

- Hygroscopicity : Quantify via Karl Fischer titration and report % water content in publications .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this carbamate?

- Methodological Answer :

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to induce asymmetry during benzylamine synthesis .

- Catalytic Asymmetric Hydrogenation : Employ Ru-BINAP catalysts for reducing prochiral enamines to amines (e.g., 80 psi H₂, EtOH, 50°C) .

Validate enantiomeric excess (ee ) via chiral HPLC (Chiralpak AD-H column) or optical rotation .

Q. What safety protocols are critical when scaling up reactions involving this compound?

- Methodological Answer :

- Toxicity Mitigation : Use PPE (nitrile gloves, respirators) and conduct reactions in fume hoods due to potential release of HBr or tert-butyl alcohol .

- Waste Management : Quench brominated byproducts with NaHCO₃ and isolate via liquid-liquid extraction before disposal .

Data Contradiction and Optimization

Q. How can researchers resolve discrepancies in reported reaction yields for Boc-deprotection of this compound?

- Methodological Answer : Yields vary with acid strength (e.g., TFA vs. HCl). Optimize using:

- TFA in DCM (20 vol%, 0°C to RT, 2–4 hr) for mild deprotection.

- HCl in dioxane (4 M, RT, 12 hr) for acid-sensitive substrates.

Track by LC-MS to identify side products (e.g., tert-butyl cation adducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.